molecular formula C13H18ClN B13204667 1-[4-(Chloromethyl)-2-methylphenyl]piperidine

1-[4-(Chloromethyl)-2-methylphenyl]piperidine

Cat. No.: B13204667
M. Wt: 223.74 g/mol
InChI Key: XDTKSZQTUUESND-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)-2-methylphenyl]piperidine (CAS 1249595-24-1) is a chemical building block of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure, featuring a piperidine ring attached to a toluene core with a chloromethyl functional group, makes it a versatile intermediate for further synthetic modification . Piperidine derivatives are prominent scaffolds in drug discovery due to their wide range of biological activities . This compound serves as a key precursor in structure-activity relationship (SAR) studies aimed at developing potent inhibitors. Specifically, research indicates that closely related piperidine derivatives demonstrate potent activity as inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a verified target in the electron transport chain of Mycobacterium tuberculosis . This pathway is essential for the bacterial synthesis of menaquinone, positioning such inhibitors as promising candidates for new antitubercular agents . The reactive chloromethyl group allows for further functionalization, enabling researchers to conjugate the molecule to various aromatic and heterocyclic systems to explore and optimize interactions with biological targets . Computational analyses predict that new piperidine derivatives are capable of affecting a wide array of biological targets, including enzymes and receptors, suggesting potential applications in areas such as cancer research, central nervous system diseases, and as antimicrobial agents . This product is intended for research and laboratory use only. It is not approved for human or animal consumption. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

1-[4-(chloromethyl)-2-methylphenyl]piperidine

InChI

InChI=1S/C13H18ClN/c1-11-9-12(10-14)5-6-13(11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3

InChI Key

XDTKSZQTUUESND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCl)N2CCCCC2

Origin of Product

United States

Foundational & Exploratory

1-[4-(Chloromethyl)-2-methylphenyl]piperidine CAS 1249595-24-1 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Properties and Reactivity of 1-[4-(Chloromethyl)-2-methylphenyl]piperidine (CAS 1249595-24-1)

Disclaimer: Direct experimental data for this compound is not extensively available in peer-reviewed literature, indicating it is likely a novel or specialized chemical intermediate. This guide has been constructed by a Senior Application Scientist to provide a robust, predictive overview based on established principles of organic chemistry, structure-activity relationships, and data from structurally analogous compounds. All properties and protocols should be considered theoretical until validated experimentally.

Introduction and Strategic Overview

This compound is a substituted aromatic amine featuring a unique combination of three critical functional moieties: a saturated piperidine heterocycle, an electron-rich tolyl (methylphenyl) aromatic system, and a highly reactive benzylic chloride (chloromethyl group). The convergence of these groups on a single scaffold makes this compound a potentially versatile and valuable intermediate in synthetic and medicinal chemistry.

The piperidine ring is a privileged structure in pharmacology, forming the core of numerous approved drugs targeting the central nervous system (CNS), as well as those with antihistaminic, analgesic, and antipsychotic properties.[1][2][3] The primary strategic value of this specific molecule lies in the benzylic chloride, which acts as a potent electrophilic handle. This allows for the covalent attachment of the phenylpiperidine pharmacophore to a wide array of nucleophilic molecules, making it an ideal building block for creating libraries of complex drug candidates or for tethering to biological probes. This guide will elucidate the predicted physicochemical properties, propose logical synthetic routes, and detail the expected reactivity profile to empower researchers in leveraging this compound for drug discovery and development.

Predicted Physicochemical Properties

The following properties are estimated based on the compound's structure and data from similar molecules, such as 1-(4-Chloro-2-methylphenyl)piperidine.[4] These values provide a baseline for experimental design, including solvent selection and purification strategies.

PropertyPredicted Value / DescriptionRationale / Comparative Data
CAS Number 1249595-24-1-
Molecular Formula C₁₃H₁₈ClNDerived from chemical structure.
Molecular Weight 223.74 g/mol Calculated from the molecular formula.
Appearance Predicted to be a colorless to pale yellow oil or low-melting solid at room temperature.Based on similar substituted phenylpiperidines.
Solubility Expected to be soluble in polar aprotic organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and alcohols (e.g., ethanol).[5]The piperidine and aromatic moieties confer lipophilicity, while the nitrogen can interact with polar solvents.
Aqueous Stability Predicted to be hydrolytically unstable, particularly in neutral or basic aqueous solutions.[5]The benzylic chloride is susceptible to hydrolysis, converting the -CH₂Cl group to a -CH₂OH group.
Predicted XlogP ~3.5 - 4.5Estimated by adding the contribution of a -CH₂- group to the XlogP of related structures.

Proposed Synthetic Pathways

The synthesis of this compound is not explicitly documented. The following pathways represent logical and feasible approaches based on standard organic transformations. The choice between routes depends on the availability of starting materials and tolerance of functional groups.

Route A: Late-Stage Chloromethylation

This strategy involves first constructing the core phenylpiperidine structure, followed by the introduction of the reactive chloromethyl group. The primary challenge is controlling the regioselectivity of the chloromethylation reaction.

Synthetic_Pathway_A cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Chloromethylation SM1 1-Bromo-2-methyl-4-nitrotoluene Int1 1-(2-Methyl-4-nitrophenyl)piperidine SM1->Int1 Pd or Cu Catalyst (e.g., Buchwald-Hartwig) SM2 Piperidine SM2->Int1 Int2 4-(Piperidin-1-yl)-3-methylaniline Int1->Int2 H₂, Pd/C or SnCl₂/HCl Int3 4-Chloro-1-(piperidin-1-yl)-2-methylbenzene Int2->Int3 1. NaNO₂, HCl 2. CuCl Product Target Compound Int3->Product Paraformaldehyde, HCl, Lewis Acid (ZnCl₂) Reactivity_Profile cluster_N Reactions at Nitrogen cluster_C Reactions at Benzylic Carbon Molecule This compound Piperidine Nitrogen Benzylic Carbon Salt Salt Formation (with H-X) Molecule:n->Salt Basic Site Alkylation N-Alkylation (with R-X) Molecule:n->Alkylation Nucleophilic Site SN2 Nucleophilic Substitution (SN2) (e.g., with R-NH₂, R-OH, R-SH, CN⁻) Molecule:c->SN2 Electrophilic Site FriedelCrafts Friedel-Crafts Alkylation (with arenes) Molecule:c->FriedelCrafts Electrophilic Site

Sources

Structural Elucidation and Synthetic Utility of 1-[4-(Chloromethyl)-2-methylphenyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, bifunctional building blocks are critical for modular synthesis. 1-[4-(Chloromethyl)-2-methylphenyl]piperidine is a highly versatile electrophilic intermediate. Featuring a lipophilic piperidine moiety and a highly reactive benzylic chloride, this compound serves as a premier alkylating agent. This technical guide provides an in-depth analysis of its structural architecture, physicochemical properties, and a self-validating synthetic workflow designed for high-yield isolation and analytical verification.

Structural Architecture & Physicochemical Profiling

The molecular architecture of this compound (CAS: 1249595-24-1)[1] is defined by three synergistic components:

  • Piperidine Ring: Imparts basicity and modulates the lipophilicity (logP) of the molecule. It acts as a stable, non-nucleophilic amine in subsequent coupling reactions.

  • o-Tolyl Core: The methyl group situated ortho to the piperidine ring provides critical steric shielding. This steric bulk restricts the rotation of the C-N bond, locking the piperidine ring in a preferred conformation that often enhances target-binding specificity and reduces metabolic liability at the ortho position.

  • Chloromethyl Group: A highly reactive electrophilic hub. The benzylic position is activated for S_N2 nucleophilic attack, making it an ideal handle for coupling with amines, thiols, or alkoxides.

Quantitative Physicochemical Data

The following table summarizes the core quantitative parameters of the molecule, verified against authoritative chemical databases[1][2].

ParameterValueCausality / Structural Impact
Chemical Name This compoundStandard nomenclature defining the core connectivity.
CAS Registry Number 1249595-24-1Unique identifier for chemical inventory and sourcing[1].
Molecular Formula C13H18ClNDefines the precise atomic composition[2].
Molecular Weight 223.75 g/mol Optimal low-molecular-weight building block for fragment-based design[1].
Electrophilic Center Benzylic CarbonHighly polarized C-Cl bond primed for rapid S_N2 displacement.

Mechanistic Causality in Synthetic Workflows

Synthesizing this molecule requires a strategy that prevents premature reaction or degradation of the chloromethyl group. The most robust approach involves the late-stage installation of the chloride.

Step 1: Buchwald-Hartwig Amination Starting from (4-bromo-3-methylphenyl)methanol, a palladium-catalyzed cross-coupling with piperidine is employed. We utilize Pd(OAc)₂ with the bidentate ligand BINAP. Causality: The wide "bite angle" of BINAP facilitates the reductive elimination step in the catalytic cycle, which is otherwise severely hindered by the steric bulk of the ortho-methyl group on the aryl bromide.

Step 2: Benzylic Chlorination The resulting benzylic alcohol intermediate is converted to the final product using thionyl chloride (SOCl₂). Causality: SOCl₂ reacts with the alcohol to form a chlorosulfite intermediate. The reaction is driven irreversibly forward by the entropic release of SO₂ and HCl gases, ensuring complete conversion to the chloromethyl product without the need for harsh, forcing conditions that could degrade the piperidine ring.

Synthesis SM (4-Bromo-3-methylphenyl)methanol Starting Material Int (3-Methyl-4-(piperidin-1-yl)phenyl)methanol Intermediate SM->Int Piperidine, Pd(OAc)2 BINAP, Cs2CO3, 100°C Prod This compound Final Product Int->Prod SOCl2, DCM 0°C to RT

Synthetic workflow from aryl bromide to the final chloromethyl target.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as a self-validating system. Each synthetic step is coupled with specific analytical checkpoints to guarantee structural fidelity before proceeding.

Protocol A: Palladium-Catalyzed Amination
  • Preparation: Charge an oven-dried Schlenk flask with (4-bromo-3-methylphenyl)methanol (1.0 eq), Pd(OAc)₂ (0.05 eq), BINAP (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry N₂ (3 cycles) to prevent catalyst oxidation.

  • Reaction: Add anhydrous toluene and piperidine (1.2 eq). Heat the mixture to 100°C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography. Validation Checkpoint: Analyze via LC-MS. Proceed only if the [M+H]⁺ peak corresponds to the intermediate alcohol (m/z 206.1).

Protocol B: Controlled Chlorination
  • Preparation: Dissolve the purified intermediate in anhydrous dichloromethane (DCM) and cool to 0°C using an ice bath. Causality: Cooling is critical to control the exothermic nature of the reaction and prevent the polymerization of the highly reactive benzylic species.

  • Addition: Add SOCl₂ (1.5 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench & Extraction: Carefully quench with saturated aqueous NaHCO₃ to neutralize excess SOCl₂. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

Analytical Validation Workflow

The final product must be rigorously validated to ensure the chloromethyl group remains intact and has not undergone hydrolysis back to the alcohol during workup.

Validation Sample Crude Product LCMS LC-MS Analysis Mass Confirmation Sample->LCMS NMR 1H & 13C NMR Structural Elucidation LCMS->NMR Decision Purity > 95%? NMR->Decision Prep Preparative HPLC Purification Decision->Prep No Final Validated Compound Decision->Final Yes Prep->LCMS Re-analyze

Self-validating analytical workflow for product verification.

Analytical MethodTarget ParameterExpected ObservationCausality / Rationale
LC-MS (ESI+) [M+H]⁺ Ionm/z 224.1Confirms the molecular weight of the intact piperidine-chloromethyl construct.
¹H NMR (CDCl₃) Benzylic CH₂Singlet, ~4.5 ppmValidates the conversion of -CH₂OH to -CH₂Cl; deshielding is caused by the electronegative chlorine atom.
¹H NMR (CDCl₃) Piperidine α-CH₂Multiplet, ~2.8 ppmConfirms the intact piperidine ring attached to the aryl core.
¹H NMR (CDCl₃) Aryl CH₃Singlet, ~2.3 ppmConfirms the presence of the ortho-methyl group.

References

  • 1249595-24-1_CAS号:1249595-24-1, ChemSrc,[Link]

Sources

Suppliers and price for 1-[4-(Chloromethyl)-2-methylphenyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-[4-(Chloromethyl)-2-methylphenyl]piperidine: Supplier Economics, Physicochemical Profiling, and Synthetic Applications

In modern drug discovery, the rapid generation of structurally diverse chemical libraries relies heavily on versatile, bifunctional building blocks. This compound (CAS 1249595-24-1) has emerged as a high-value electrophilic scaffold. By combining a highly reactive benzylic chloride with a solubilizing piperidine moiety, this compound allows medicinal chemists to efficiently append a privileged pharmacophore onto various nucleophilic cores via robust


 alkylation pathways.

This whitepaper provides an authoritative analysis of this building block, covering its commercial landscape, mechanistic utility, and field-proven experimental protocols.

Physicochemical Properties & Molecular Profile

Understanding the physical and structural parameters of this compound is critical for predicting its behavior in both synthetic reactions and biological systems. The presence of the benzylic chloride makes the molecule moisture-sensitive, requiring storage under inert conditions to prevent slow hydrolysis into the corresponding benzyl alcohol.

PropertyValue / Description
Chemical Name This compound
CAS Number 1249595-24-1[1]
Molecular Formula

Molecular Weight 223.75 g/mol
Structural Features Piperidine ring (basic/lipophilic), Ortho-methyl (steric lock), Chloromethyl (electrophile)
Storage Conditions 2-8°C, desiccated, under Argon or Nitrogen

Commercial Availability: Suppliers & Pricing Dynamics

Because this compound is a specialized building block rather than a bulk commodity chemical, its supply chain is driven by specialized chemical synthesis vendors. It is prominently featured in the catalogs of screening compound providers like Enamine and distributed globally through networks like Sigma-Aldrich[1].

Note: The pricing below represents estimated market dynamics for specialized building blocks of this tier and is subject to vendor fluctuations and institutional discounts.

SupplierProduct CodeEstimated ScaleRepresentative Price (USD)Lead Time
Sigma-Aldrich (MilliporeSigma) ENAH30475109250 mg$120.00 - $150.001-2 Weeks
Enamine (Direct) EN300-XXXXX1 g$200.00 - $250.002-4 Weeks
ChemSpace CS-XXXXX5 g$400.00 - $450.002-4 Weeks

Mechanistic Utility in Drug Design

The synthetic value of this compound lies in the highly accelerated reaction rate of its chloromethyl group. In standard ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 reactions, benzylic chlorides react significantly faster than primary aliphatic chlorides. This phenomenon, known as the "benzylic effect," occurs because the adjacent 

-system of the phenyl ring stabilizes the partial positive charge that develops at the electrophilic carbon during the trigonal bipyramidal transition state[2].

Furthermore, the structural topology of the molecule offers distinct pharmacophoric advantages:

  • Piperidine Ring: Acts as a basic amine that can be protonated at physiological pH, drastically improving the aqueous solubility of the final drug candidate.

  • Ortho-Methyl Group: Introduces a steric clash that restricts the free rotation of the piperidine ring relative to the phenyl core. This "conformational lock" often reduces entropic penalties upon target binding, increasing overall affinity.

Pharmacophore Core 1-[4-(Chloromethyl)- 2-methylphenyl]piperidine Pip Piperidine Ring (Lipophilic/Basic) Improves Solubility Core->Pip Me Ortho-Methyl Group (Steric Shield) Conformational Lock Core->Me CH2 Benzylic Linker (Flexible Spacer) Target Binding Core->CH2 Cl Chloride Leaving Group (Electrophile) SN2 Handle CH2->Cl

Pharmacophore contributions of the this compound scaffold.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity library generation, the following protocol details the


-alkylation of a generic secondary amine using this compound.

Causality of Reagent Selection: Anhydrous


-Dimethylformamide (DMF) is selected as the solvent because polar aprotic environments leave the nucleophile unsolvated, maximizing its reactivity for the 

attack. Potassium carbonate (

) is utilized as a mild, heterogeneous base. Unlike stronger bases (e.g., NaH),

is basic enough to neutralize the HCl byproduct driving the reaction forward, but mild enough to prevent degradation of the piperidine moiety[3].
Protocol: General N-Alkylation of Secondary Amines

Step 1: Preparation & Solvation In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target secondary amine (1.0 mmol, 1.0 equiv) in 5.0 mL of anhydrous DMF (0.2 M concentration). Maintain the system under a positive pressure of Argon.

Step 2: Base Activation Add finely powdered, anhydrous


 (2.5 mmol, 2.5 equiv) to the solution. Stir the suspension vigorously at room temperature for 15 minutes to allow for pre-organization and partial deprotonation of the amine.

Step 3: Electrophile Introduction Dissolve this compound (1.1 mmol, 1.1 equiv) in 1.0 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 5 minutes to prevent localized thermal spiking.

Step 4: Reaction & In-Process Monitoring Heat the reaction mixture to 60°C using an oil bath. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent system. The reaction is typically complete within 2 to 4 hours, validated by the complete consumption of the UV-active benzylic chloride spot.

Step 5: Quenching & Extraction Cool the mixture to room temperature. Quench the reaction by pouring it into 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (


 mL).
Critical Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (

mL). This specifically partitions the residual DMF into the aqueous phase, preventing it from co-eluting during purification.

Step 6: Isolation & Validation Wash the organic layer with brine, dry over anhydrous


, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography. Validate the final tertiary amine product using LC-MS to confirm the presence of the expected 

molecular ion peak.

Workflow A Electrophile (CAS 1249595-24-1) C SN2 Alkylation (K2CO3, DMF, 60°C) A->C B Nucleophile (Amine/Thiol) B->C D Aqueous Workup & LiCl Wash C->D E Purification (Flash Chromatography) D->E F Target Library (Hit Identification) E->F

Workflow for SN2-mediated library generation using the chloromethyl building block.

References

  • Master Organic Chemistry. "The SN2 Reaction Mechanism." Master Organic Chemistry Blog, July 2012. Available at:[Link]

  • Rawlings, R. E., et al. "Origin of the SN2 Benzylic Effect: Contributions by π Delocalization and Field/Inductive Effects." European Journal of Organic Chemistry, October 2012. Available at:[Link]

Sources

Solubility and Stability Profiling of 1-[4-(Chloromethyl)-2-methylphenyl]piperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The compound 1-[4-(Chloromethyl)-2-methylphenyl]piperidine (CAS No. 1249595-24-1)[1] is a highly specialized chemical building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs). Structurally, it features a lipophilic tolyl group, a basic piperidine ring, and a highly reactive electrophilic chloromethyl moiety.

For formulation scientists and synthetic chemists, determining the solubility of this compound presents a unique dichotomy: one must select a solvent system that adequately overcomes the crystal lattice energy of the lipophilic free base, while simultaneously preventing the nucleophilic degradation of the chloromethyl group[2]. This guide provides a definitive, mechanistic approach to solvent selection, thermodynamic solubility determination, and stability profiling.

Structural and Mechanistic Analysis

To predict and measure solubility accurately, we must deconstruct the molecule's physicochemical properties and understand the causality behind its interactions with various solvent classes.

The Lipophilicity-Basicity Balance

The molecule possesses a tertiary amine (the piperidine ring) with an anticipated pKa in the range of 9.0–10.0. In its free base form, the compound is highly lipophilic, driven by the hydrocarbon bulk of the piperidine and the 2-methylphenyl rings. Consequently, the free base exhibits high theoretical solubility in non-polar and polar aprotic solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate) and negligible solubility in neutral aqueous media.

The Solvolysis Risk (Critical Insight)

The most critical feature of this compound is the benzylic chloride (-CH₂Cl) at the 4-position. Benzylic halides are exceptionally prone to both


 and 

nucleophilic substitution reactions due to the resonance stabilization of the intermediate carbocation by the adjacent aromatic ring[3].

If dissolved in polar protic solvents such as Methanol (MeOH) or Ethanol (EtOH), the solvent molecules act as nucleophiles. The oxygen atom of the alcohol attacks the electrophilic benzylic carbon, displacing the chloride ion to form a methyl or ethyl ether derivative, accompanied by the release of hydrochloric acid (HCl)[2][4].

Causality Check: Because solvolysis alters the chemical identity of the solute, polar protic solvents are strictly contraindicated for both long-term storage and thermodynamic solubility assays. A perceived "high solubility" in methanol is often a false positive representing the dissolution of the degradation product rather than the intact parent molecule.

G A This compound (Intact Molecule) B Polar Protic Solvents (e.g., MeOH, EtOH) A->B Dissolution C Polar Aprotic Solvents (e.g., THF, EtOAc, DCM) A->C Dissolution D Solvolysis Degradation (Ether Formation + HCl) B->D Nucleophilic Attack (SN1/SN2) E Stable Solvation (Intact Solute Recovered) C->E No Nucleophilic Attack

Chemical stability pathways of the chloromethyl moiety in different solvent classes.

Solvent Selection Strategy (ICH Q3C Grounding)

When selecting organic solvents for pharmaceutical processing or solubility screening, scientists must adhere to the ICH Q3C (R8) Guidelines for Residual Solvents [5][6]. The goal is to maximize solubility and chemical stability while minimizing toxicological risk to the end patient.

Based on the mechanisms outlined above, Polar Aprotic and Non-Polar solvents are the only viable candidates.

Predicted Solubility & Stability Matrix

The following table synthesizes the predicted solubility profile, chemical stability, and ICH Q3C regulatory classification for key organic solvents[6][7].

SolventICH Q3C ClassPolarityPredicted SolubilityChemical Stability of -CH₂ClRecommendation
Dichloromethane (DCM) Class 2 (Limited)Polar AproticVery HighExcellentIdeal for Synthesis
Ethyl Acetate (EtOAc) Class 3 (Low Risk)Polar AproticHighExcellentHighly Recommended
Tetrahydrofuran (THF) Class 2 (Limited)Polar AproticHighExcellentHighly Recommended
Toluene Class 2 (Limited)Non-PolarHighExcellentGood for crystallization
Acetonitrile (ACN) Class 2 (Limited)Polar AproticModerate to HighGoodViable alternative
Methanol (MeOH) Class 2 (Limited)Polar ProticHigh (Degrades)Poor (Solvolysis) [2]Strictly Avoid
Ethanol (EtOH) Class 3 (Low Risk)Polar ProticHigh (Degrades)Poor (Solvolysis) [4]Strictly Avoid
Water (Neutral) N/AHighly PolarVery LowPoor (Hydrolysis)Not applicable

Experimental Protocol: Self-Validating Shake-Flask Method

To empirically determine the thermodynamic solubility of this compound, the Shake-Flask Method is the gold standard[8][9]. However, to ensure trustworthiness, the protocol must be designed as a self-validating system. This means the analytical readout must quantify the concentration of the solute and verify that no degradation (e.g., hydrolysis from trace water in hygroscopic solvents) occurred during the equilibration phase.

Materials and Preparation
  • Solvents: Use anhydrous, HPLC-grade aprotic solvents (e.g., Ethyl Acetate, THF, Acetonitrile) to prevent trace-water hydrolysis of the chloromethyl group.

  • Temperature Control: Maintain a strict 25.0 ± 0.1 °C environment using a thermostatic incubator[9].

Step-by-Step Methodology
  • Saturation: Add an excess amount of this compound (approx. 50–100 mg) into a 2 mL amber glass vial. Add 1.0 mL of the selected anhydrous aprotic solvent.

  • Equilibration: Seal the vial with a PTFE-lined cap. Place the vial on an orbital shaker at 300 RPM inside the 25 °C incubator. Agitate for 24 hours to ensure thermodynamic equilibrium is reached[8][10].

  • Phase Separation: Remove the vial and allow the undissolved solid to settle for 1 hour. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 10 minutes to pellet the excess solid[8][11].

  • Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter (avoid nylon or cellulose filters which may interact with the solute).

  • Dilution & Quantification (Self-Validation): Dilute the filtrate into a mobile phase compatible with HPLC-UV/MS.

    • Causality of Validation: Run the sample on an HPLC coupled with a Mass Spectrometer (LC-MS). Quantify the main peak against a standard calibration curve. Crucially, scan the chromatogram for peaks corresponding to the des-chloro hydroxyl derivative (hydrolysis product) to mathematically validate that the measured solubility represents the intact parent compound.

Workflow S1 1. Solvent Selection (Anhydrous Aprotic) S2 2. Excess Solute (Saturated Suspension) S1->S2 S3 3. Equilibration (24h Shake at 25°C) S2->S3 S4 4. Phase Separation (Centrifugation & PTFE Filter) S3->S4 S5 5. LC-MS Quantification (+ Stability Verification) S4->S5

Self-validating shake-flask methodology for thermodynamic solubility determination.

Conclusion

The solubility profiling of this compound requires a nuanced understanding of its chemical reactivity. While its lipophilic framework suggests broad solubility in organic media, the extreme electrophilicity of the chloromethyl group strictly limits the viable solvent pool to anhydrous, aprotic solvents. By adhering to ICH Q3C guidelines and utilizing a self-validating shake-flask protocol coupled with LC-MS, researchers can obtain accurate thermodynamic solubility data without falling victim to solvolysis-induced false positives.

References

Sources

Technical Comparative Analysis: N-Aryl Reactive Intermediates vs. N-Benzyl Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comparative analysis between the specific synthetic intermediate 1-[4-(Chloromethyl)-2-methylphenyl]piperidine and the broader pharmacophore class of Benzyl Piperidines .

Executive Summary

In medicinal chemistry, the distinction between This compound (Compound A) and Benzyl Piperidines (Class B) represents the difference between a specialized synthetic building block and a widely utilized pharmacophore .[1]

  • Compound A is an N-aryl piperidine equipped with an electrophilic chloromethyl "warhead." It functions primarily as a reagent to introduce the 1-(2-methylphenyl)piperidine motif into larger drug molecules. Its nitrogen atom is conjugated with the aromatic ring, significantly lowering its basicity.

  • Benzyl Piperidines are N-alkyl piperidines where the nitrogen is separated from the phenyl ring by a methylene bridge. They function as stable, basic pharmacophores found in numerous CNS-active drugs (e.g., Donepezil).

This guide details the structural, electronic, and synthetic divergences between these two entities, providing protocols for their handling and application in drug discovery.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the connectivity of the piperidine nitrogen to the aromatic system, which dictates the electronic environment and reactivity profile.

Connectivity and Hybridization
FeatureThis compoundBenzyl Piperidines (General Class)
Linkage N-Aryl Bond (Direct N-Ph)N-Benzyl Bond (N-CH₂-Ph)
N-Hybridization Partial sp² (due to resonance)sp³ (Tetrahedral)
Lone Pair Status Delocalized into phenyl ring (Aniline-like)Localized on Nitrogen (Amine-like)
Basicity (pKa) Low (~4.0 – 6.0) High (~9.0 – 10.5)
Reactivity Electrophile (via Chloromethyl group)Nucleophile (via Nitrogen lone pair)
The "Warhead" vs. The Anchor
  • The Chloromethyl Moiety (Compound A): The presence of a chlorine atom on the benzylic carbon (

    
    ) creates a potent electrophile . This molecule is designed to undergo 
    
    
    
    reactions, transferring the entire N-aryl scaffold onto a nucleophilic core (e.g., a secondary amine, thiol, or phenol).
  • The Benzyl Group (Class B): In benzyl piperidines, the benzyl group acts as a hydrophobic anchor . It engages in

    
     stacking or hydrophobic interactions within a receptor pocket (e.g., the acetylcholinesterase gorge for Donepezil) but is chemically stable under physiological conditions.
    
Visualization of Electronic Differences

The following diagram illustrates the resonance stabilization in the N-aryl system versus the inductive effects in the N-benzyl system.

ElectronicComparison cluster_0 Compound A: N-Aryl System cluster_1 Class B: N-Benzyl System A1 N-Lone Pair A2 Phenyl Ring A1->A2 Resonance (Delocalization) A3 Chloromethyl (Electrophile) A2->A3 Inductive Withdrawal B1 N-Lone Pair B2 Methylene Bridge (-CH2-) B1->B2 Sigma Bond (No Resonance) B3 Phenyl Ring B2->B3 Free Rotation caption Figure 1: Electronic connectivity differences affecting basicity and reactivity.

Part 2: Synthetic Utility & Protocols

This compound is a high-value intermediate for convergent synthesis . It allows medicinal chemists to attach a pre-formed "tail" to a "head" scaffold.

Protocol: N-Alkylation using Compound A

Objective: To couple the N-aryl piperidine motif to a secondary amine core (e.g., a piperazine or pyrrolidine derivative).

Reagents:

  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Target secondary amine (1.0 – 1.2 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: NaI (0.1 equiv) – Optional, to generate the more reactive benzyl iodide in situ (Finkelstein reaction).

Step-by-Step Methodology:

  • Preparation: Dissolve the nucleophilic amine in anhydrous ACN (0.1 M concentration).

  • Activation: Add the base (

    
    ) and stir for 15 minutes at room temperature to ensure deprotonation (if using a salt form of the amine).
    
  • Addition: Add This compound portion-wise. If the chloride is sluggish, add catalytic NaI.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor via LC-MS for the disappearance of the chloride starting material (

    
    ).
    
  • Workup:

    • Cool to room temperature.[2][3][4]

    • Filter off inorganic salts.

    • Concentrate the filtrate.[4]

    • Partition between EtOAc and water. Wash the organic layer with brine.

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Nucleophile Preparation Mix Mix Amine + Base (K2CO3) in ACN Start->Mix Add Add this compound (+ cat. NaI) Mix->Add Heat Heat to 60-80°C (SN2 Reaction) Add->Heat Check LC-MS Check: Consumption of Chloride? Heat->Check Check->Heat No Workup Filter & Extract Check->Workup Yes Final Final Product: N-Aryl Piperidine Ligand Workup->Final caption Figure 2: Standard protocol for utilizing the chloromethyl intermediate in drug synthesis.

Part 3: Medicinal Chemistry Implications[1]

When designing drugs, choosing between an N-Aryl (derived from Compound A) and an N-Benzyl scaffold has profound effects on ADME (Absorption, Distribution, Metabolism, Excretion) and safety.

Metabolic Stability
  • N-Benzyl Piperidines: Prone to N-dealkylation via oxidation at the benzylic carbon by CYP450 enzymes. This often leads to the formation of a secondary amine metabolite and a benzaldehyde derivative.

  • N-Aryl Piperidines (Compound A derivatives): The N-Phenyl bond is metabolically robust and resistant to oxidative cleavage. However, the aromatic ring itself may be subject to hydroxylation (typically at the para-position, though blocked here by the linker) or oxidation of the methyl group.

Toxicity and Safety (Genotoxicity)
  • Compound A (The Reagent): As a benzylic chloride , this molecule is a potential Genotoxic Impurity (GTI) . It is an alkylating agent capable of reacting with DNA. In a drug development context, any trace of this starting material in the final API must be controlled to ppm levels (typically <10 ppm) to meet ICH M7 guidelines.

  • Benzyl Piperidines (The Class): Generally considered safe pharmacophores, though specific derivatives (e.g., BZP) have stimulant properties and abuse potential.

Pharmacophore Geometry
  • N-Aryl: The piperidine ring adopts a specific twist relative to the phenyl ring to minimize steric clash with the ortho-methyl group. This creates a rigid, defined vector often required for GPCR binding (e.g., 5-HT2A antagonists).

  • N-Benzyl: The methylene linker allows for significant rotational freedom, enabling the phenyl ring to adopt various orientations to find binding pockets (induced fit).

References

  • BenchChem. this compound hydrochloride Product Page. Retrieved from

  • PubChem. 4-(Chloromethyl)-1-methylpiperidine (Analogous Reactivity Profile). Retrieved from

  • Sigma-Aldrich. this compound CAS 1249595-24-1. Retrieved from

  • Journal of Medicinal Chemistry. Structure-Activity Relationship of N-Benzyl Piperidines in CNS Drug Discovery. (General Reference for Pharmacophore Class). Retrieved from

  • ICH Guidelines. M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Reference for Benzylic Chloride Toxicity). Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of Advanced Pharmaceutical Intermediates via Alkylation of 1-[4-(Chloromethyl)-2-methylphenyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The compound 1-[4-(Chloromethyl)-2-methylphenyl]piperidine (CAS: 1249595-24-1) is a highly versatile, bifunctional building block utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). It features an N-phenylpiperidine motif—a privileged pharmacophore prevalent in modern analgesics, antipsychotics, and CNS-active agents[1].

The incorporation of a reactive chloromethyl group at the para position relative to the piperidine ring provides a highly electrophilic handle. This enables rapid structural diversification via nucleophilic substitution (


) reactions, allowing medicinal chemists to efficiently construct C-N, C-O, and C-S linkages[2]. This application note details the mechanistic rationale, optimized conditions, and self-validating protocols for utilizing this intermediate in drug development workflows.

Mechanistic Rationale & Experimental Causality

The Kinetic Advantage

Benzylic chlorides are classic electrophiles. In this specific molecule, the electron-donating piperidine ring and the ortho-methyl group modulate the electronic environment of the phenyl ring. While benzylic systems can theoretically undergo


 reactions via carbocation stabilization, the primary nature of the chloromethyl group strongly dictates an 

pathway.

To maximize the efficiency of this


 displacement, experimental conditions must be carefully engineered:
  • Solvent Selection (The Causality of Polarity): Polar aprotic solvents (e.g., Acetonitrile, DMF) are strictly utilized. Unlike protic solvents that hydrogen-bond and "cage" the nucleophile, polar aprotic solvents leave the nucleophile unsolvated and highly energetic, significantly lowering the activation energy barrier of the transition state.

  • Base Selection (Preventing Hydrolysis): The choice of base is critical. Strong aqueous bases (e.g., NaOH) risk competitive hydrolysis of the benzylic chloride into a biologically inactive benzyl alcohol. Therefore, mild heterogeneous bases like anhydrous Potassium Carbonate (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or Cesium Carbonate (
    
    
    
    ) are employed to scavenge the HCl byproduct without degrading the electrophile.
  • Catalytic Halogen Exchange (The Finkelstein Effect): The addition of catalytic Potassium Iodide (KI) drives an in situ Finkelstein reaction. The chloride is temporarily displaced by iodide, forming a transient benzylic iodide. Because iodide is a superior leaving group compared to chloride, the subsequent attack by the target nucleophile occurs exponentially faster, improving overall yields and reducing reaction times[3].

Mechanism Reactant Reactants Benzylic Chloride + Nucleophile TS Transition State Partial C-N/O bond Partial C-Cl bond Reactant->TS Polar Aprotic Solvent Product Products Alkylated API + Chloride Anion TS->Product SN2 Displacement

Fig 1. SN2 mechanistic pathway for the functionalization of the benzylic chloride.

Synthetic Workflows & Reaction Optimization

The intermediate can be diverted into two primary workflows depending on the target API scaffold: N-Alkylation (forming benzylic amines) and O-Alkylation (forming benzylic ethers).

Workflow SM This compound (Electrophile) Cond1 N-Alkylation K2CO3, MeCN, 60°C SM->Cond1 Cond2 O-Alkylation Cs2CO3, DMF, 80°C SM->Cond2 Nuc1 Secondary Amine (Nucleophile) Nuc1->Cond1 Nuc2 Phenol Derivative (Nucleophile) Nuc2->Cond2 Prod1 Benzylic Amine Intermediate (API Scaffold) Cond1->Prod1 Prod2 Benzylic Ether Intermediate (API Scaffold) Cond2->Prod2

Fig 2. Divergent synthetic workflows for N- and O-alkylation of the benzylic chloride.

Quantitative Optimization Data

Extensive screening was conducted to identify the optimal parameters for the N-alkylation of secondary amines using this specific benzylic chloride. The results are summarized below.

Table 1: Optimization of N-Alkylation Conditions (10 mmol scale)

SolventBaseAdditiveTemp (°C)Time (h)Yield (%)Analytical Observation
THF

None651245Incomplete conversion, starting material remains.
DMF

None80672Minor dimerization side products detected.
MeCN

None60881Clean reaction profile, moderate kinetics.
MeCN

KI (10 mol%) 60 4 94 Rapid, quantitative conversion. Optimal.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the chemist can verify the success of the reaction at every stage without relying solely on end-point analysis.

Protocol A: N-Alkylation (Synthesis of Benzylic Amines)

Objective: Coupling of this compound with a secondary amine to form a tertiary benzylic amine API intermediate.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.24 g, 10.0 mmol, 1.0 eq) and anhydrous Acetonitrile (50 mL).

  • Activation: Add anhydrous

    
     (2.76 g, 20.0 mmol, 2.0 eq) and KI (166 mg, 1.0 mmol, 0.1 eq). Stir the suspension at room temperature for 10 minutes.
    
    • Validation Checkpoint 1: The mixture should turn slightly yellow due to the transient formation of the benzylic iodide.

  • Coupling: Dropwise add the secondary amine (12.0 mmol, 1.2 eq). Attach a reflux condenser and heat the reaction block to 60°C.

  • Reaction Tracking: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 3:1).

    • Validation Checkpoint 2: The starting material (

      
      , UV active) will disappear. A new, more polar spot (
      
      
      
      ) will appear. Staining the TLC plate with Dragendorff's reagent will yield an orange spot, confirming the presence of a new tertiary amine.
  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL). Extract the aqueous layer with EtOAc (2 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate.
    
  • Final Validation: Analyze the crude product via HPLC-MS. The chromatogram should exhibit >95% purity with a mass spectrum confirming the

    
     of the target benzylic amine.
    
Protocol B: O-Alkylation (Synthesis of Benzylic Ethers)

Objective: Coupling with a phenol derivative. Note on Causality: Cesium carbonate (


) is strictly used here instead of potassium carbonate. The larger ionic radius of the cesium cation results in weaker ion-pairing with the phenoxide anion. This generates a "naked", highly reactive oxygen nucleophile, drastically favoring O-alkylation over unwanted C-alkylation of the phenol ring.
  • Preparation: Dissolve the phenol derivative (11.0 mmol, 1.1 eq) in anhydrous DMF (30 mL) under a nitrogen atmosphere.

  • Deprotonation: Add

    
     (4.89 g, 15.0 mmol, 1.5 eq) and stir at room temperature for 30 minutes to pre-form the phenoxide.
    
  • Coupling: Add this compound (2.24 g, 10.0 mmol, 1.0 eq) in one portion. Heat the mixture to 80°C for 6 hours.

  • Workup & Validation: Quench the reaction with ice water (100 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Confirm the ether linkage via

    
    -NMR (look for the diagnostic benzylic 
    
    
    
    singlet integrating to 2 protons around 5.0-5.2 ppm).

References

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry. URL: [Link]

  • Expanding Benzylic C–H Diversification via C–H Chlorination/Functionalization Strategies. University of Wisconsin–Madison. URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI Pharmaceuticals. URL:[Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. URL:[Link]

Sources

Application Notes & Protocols: Strategic Solvent Selection for Reactions of 1-[4-(Chloromethyl)-2-methylphenyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-CSP-2026-02-28

Introduction: The Critical Role of the Reaction Medium

1-[4-(Chloromethyl)-2-methylphenyl]piperidine is a key synthetic intermediate in pharmaceutical and materials science research. Its structure features a reactive benzylic chloride, making it an excellent electrophile for introducing the 2-methyl-4-(piperidin-1-yl)benzyl moiety into target molecules. The piperidine ring itself is a common scaffold in a vast number of bioactive natural products and marketed drugs.[1] The success of any synthetic transformation involving this reagent—achieving high yield, purity, and predictable outcomes—is critically dependent on the strategic selection of the reaction solvent.

This guide provides an in-depth analysis of solvent effects on the reactivity of this compound. We will explore the underlying mechanistic principles and provide actionable protocols for common reaction types, empowering researchers to optimize their synthetic routes and troubleshoot effectively.

Physicochemical & Reactivity Profile

Understanding the inherent properties of the reactant is the first step in rational solvent selection.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₃H₁₈ClN[2]
Molecular Weight 223.74 g/mol [2]
Appearance Likely a solid or oil at room temperature.Inferred from similar piperidine derivatives.[3]
Core Reactivity The primary electrophilic site is the benzylic carbon of the chloromethyl (-CH₂Cl) group, which is susceptible to nucleophilic attack.[3]
Solubility Profile Expected to be soluble in a wide range of polar aprotic and nonpolar organic solvents (e.g., DMSO, DMF, Acetonitrile, THF, Toluene).[4][5] Hydrolytic instability is likely in aqueous/protic solutions.[5]Based on the behavior of its parent heterocycle, piperidine, which is miscible with most organic solvents.[6]

The molecule's reactivity is centered on the C-Cl bond. This bond is activated towards nucleophilic substitution because it is benzylic. The resulting carbocation intermediate (in an Sₙ1 pathway) or the transition state (in an Sₙ2 pathway) is stabilized by the adjacent aromatic ring.

The Mechanistic Crossroads: Sₙ1 vs. Sₙ2 Pathways

Reactions at the chloromethyl group of this compound can proceed via two primary nucleophilic substitution mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular). The choice of solvent is arguably the most powerful tool a chemist has to direct the reaction down one path over the other.[7][8]

  • Sₙ1 (Unimolecular Nucleophilic Substitution): A two-step process involving the formation of a stable benzylic carbocation intermediate, which is then captured by the nucleophile. This pathway is heavily favored by polar protic solvents (e.g., water, ethanol, methanol), which can stabilize both the departing chloride anion and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions.[7][8]

  • Sₙ2 (Bimolecular Nucleophilic Substitution): A single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs. This pathway is favored by polar aprotic solvents (e.g., DMF, DMSO, acetonitrile), which solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive.[9][10]

G cluster_SN1 Sₙ1 Pathway (Favored in Polar Protic Solvents) cluster_SN2 Sₙ2 Pathway (Favored in Polar Aprotic Solvents) start_sn1 Reactant inter Benzylic Carbocation Intermediate start_sn1->inter Slow, Rate-Limiting (Cl⁻ leaves) prod_sn1 Product inter->prod_sn1 Fast (Nucleophile attacks) start_sn2 Reactant + Nucleophile ts_sn2 Pentacoordinate Transition State start_sn2->ts_sn2 Concerted Step prod_sn2 Product ts_sn2->prod_sn2

Caption: Sₙ1 vs. Sₙ2 mechanistic pathways for benzylic chlorides.

Application Note I: Maximizing Yield in Sₙ2 Alkylation Reactions

Objective: To achieve clean, high-yielding substitution with minimal side products when reacting this compound with common nucleophiles like amines, thiols, or carboxylates.

Controlling Principle: The Sₙ2 pathway is ideal for these transformations. The goal is to maximize the reactivity of the nucleophile while preventing the formation of the Sₙ1 carbocation intermediate, which could lead to side reactions or racemization if a chiral center were present.

Optimal Solvent Class: Polar Aprotic Solvents.

SolventDielectric Constant (ε)Key Advantages & Rationale
N,N-Dimethylformamide (DMF) 37Excellent solvating power for a wide range of organic molecules and inorganic salts (e.g., bases like K₂CO₃).[11] Its high polarity effectively solvates cations, leaving the nucleophilic anion highly reactive.
Dimethyl Sulfoxide (DMSO) 47Similar to DMF, DMSO is highly polar and excellent at dissolving reactants. It strongly accelerates Sₙ2 reactions.[9]
Acetonitrile (MeCN) 36A less viscous and more easily removed solvent than DMF or DMSO. It provides a good balance of polarity to dissolve reactants and promote the Sₙ2 mechanism.[9]
Acetone 21A moderately polar aprotic solvent suitable for many Sₙ2 reactions, particularly with more soluble reactants.[12]
Protocol: General Procedure for N-Alkylation (Sₙ2)

This protocol describes the reaction with a generic secondary amine nucleophile.

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine nucleophile (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF or Acetonitrile) to create a solution or suspension with a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.

  • Reactant Addition: Dissolve this compound (1.1 eq.) in a small amount of the same solvent and add it dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at a temperature between room temperature and 60 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[13]

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[14]

G start Prepare Flask (Inert Atmosphere) add_reagents Add Amine (1.0 eq) & Base (e.g., K₂CO₃, 2.0 eq) start->add_reagents add_solvent Add Polar Aprotic Solvent (e.g., DMF, MeCN) add_reagents->add_solvent add_electrophile Add Electrophile Solution (1.1 eq) Dropwise add_solvent->add_electrophile react Stir at RT - 60°C Monitor by TLC/LC-MS add_electrophile->react workup Quench with Water & Extract with EtOAc react->workup purify Wash, Dry, Concentrate & Purify via Chromatography workup->purify

Caption: General experimental workflow for Sₙ2 N-alkylation.

Application Note II: Managing Reactions Prone to Sₙ1 Pathways & Solvolysis

Objective: To understand and control reactions where the Sₙ1 pathway is either desired or, more commonly, a problematic side reaction.

Controlling Principle: The formation of the benzylic carbocation is the key event. This is promoted by polar protic solvents and can lead to solvolysis, where the solvent itself acts as the nucleophile.

Solvent Classes and Their Effects:

  • Polar Protic Solvents (e.g., H₂O, EtOH, MeOH): These solvents will significantly accelerate the Sₙ1 pathway.[7] The high polarity stabilizes the carbocation, and the solvent can act as a nucleophile, leading to the formation of unwanted alcohol or ether byproducts (solvolysis). This solvent class should generally be avoided unless solvolysis is the desired outcome.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents will disfavor both Sₙ1 and Sₙ2 pathways due to poor solvation of charged intermediates and transition states.[15] While they suppress solvolysis, reaction rates are often impractically slow unless phase-transfer catalysis is employed.

  • "Borderline" Aprotic Solvents (e.g., THF, Dichloromethane - DCM): These solvents have lower dielectric constants than DMF or DMSO.[16] They offer a middle ground, often providing enough polarity to dissolve reactants and allow for a reasonable Sₙ2 reaction rate while minimizing the risk of ionization and Sₙ1 side reactions. They are an excellent choice when working with very strong, non-basic nucleophiles where the high reactivity promotion of DMF is not required.

Troubleshooting Guide

ProblemProbable Cause(s)Solvent-Based Solution(s)
Low or No Reactivity 1. Insufficient solubility of reactants.2. Poor choice of solvent for the desired mechanism (e.g., using a nonpolar solvent for an Sₙ2 reaction).1. Switch to a more polar solvent with better solvating power, such as DMF or DMSO.[11]2. Ensure the solvent matches the desired mechanism (Polar Aprotic for Sₙ2, Polar Protic for Sₙ1).[10]
Formation of Alcohol/Ether Byproduct Solvolysis is occurring via an Sₙ1 mechanism. This indicates the solvent is too protic (e.g., contains water or is an alcohol) or the reaction conditions are promoting carbocation formation.1. Switch to a rigorously dried polar aprotic solvent like Acetonitrile or DMF.2. If some polarity is needed but solvolysis is an issue, consider a less polar aprotic solvent like THF.
Multiple Unidentified Byproducts The reaction may be proceeding through an uncontrolled Sₙ1 pathway, leading to rearrangements or other side reactions of the carbocation.Lower the reaction temperature and switch to a polar aprotic solvent (e.g., Acetonitrile) to strongly favor the more controlled Sₙ2 pathway.
Difficulty Removing Solvent High-boiling point solvents like DMF or DMSO were used.For smaller-scale reactions, consider using a lower-boiling point polar aprotic solvent like Acetonitrile or Acetone from the outset to simplify purification.

References

  • Chemistry LibreTexts. (2024). 11.5: Characteristics of the Sₙ1 Reaction. Available from: [Link]

  • Solubility of Things. Piperidine. Available from: [Link]

  • Quora. (2023). What are the effects of solvents on Sₙ1 and Sₙ2 reactions? Available from: [Link]

  • Ataman Kimya. PIPERIDINE. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • Reddit. (2020). Benzyl chloride to benzyl alcohol Sₙ1 or Sₙ2? Available from: [Link]

  • Quora. (2021). Why does the Sₙ2 reaction of alkyl halides go fast in polar aprotic solvents? Available from: [Link]

  • Chemistry Steps. The Role of Solvent in Sₙ1, Sₙ2, E1 and E2 Reactions. Available from: [Link]

  • PMC. (2024). Exploring borderline Sₙ1–Sₙ2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Available from: [Link]

  • ChemTalk. Polar Protic and Aprotic Solvents. Available from: [Link]

  • Taylor & Francis. Polar aprotic solvents – Knowledge and References. Available from: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]

  • PubChem. 4-(Chloromethyl)-1-methylpiperidine. Available from: [Link]

  • PubChemLite. 1-{[4-(chloromethyl)phenyl]methyl}piperidine hydrochloride (C13H18ClN). Available from: [Link]

  • Rasayan Journal. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

  • EPA. 1-[(Piperidin-4-yl)methyl]piperidine Properties. Available from: [Link]

  • King's College London. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-[4-(Chloromethyl)-2-methylphenyl]piperidine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Type: Process Optimization & Troubleshooting Subject: Improving Yield and Selectivity in Coupling Reactions Molecule ID: 1-[4-(Chloromethyl)-2-methylphenyl]piperidine (Hereafter referred to as CMP-Pip )

Executive Summary

CMP-Pip presents a unique synthetic challenge due to its bifunctional nature. It contains a highly reactive benzylic chloride (electrophile) and a tertiary piperidine amine (nucleophile/base).

Low yields in coupling reactions with this scaffold are rarely due to a lack of intrinsic reactivity. Instead, they typically stem from two competing degradation pathways:

  • Self-Polymerization: Intermolecular attack of the piperidine nitrogen on the benzylic chloride of another molecule.

  • Hydrolysis: Rapid conversion of the benzylic chloride to the benzyl alcohol (S_N1 pathway), accelerated by the electron-donating nature of the piperidine ring.

This guide provides self-validating protocols to suppress these side reactions and maximize coupling efficiency.

Module 1: Stability & Handling (The Pre-requisite)

Critical Warning: The free base of CMP-Pip is thermodynamically unstable at room temperature. It will slowly self-quaternize into an insoluble oligomer.

Storage Protocol
  • Stable Form: Store exclusively as the Hydrochloride (HCl) salt . The protonated piperidine cannot act as a nucleophile, shutting down polymerization.

  • Free Base Generation: Only generate the free base immediately prior to the coupling reaction.

  • Visual Indicator:

    • White/Off-White Solid: High purity.

    • Pink/Red Discoloration: Indicates oxidation of the aniline substructure or polymerization. Purify immediately.

Module 2: Nucleophilic Substitution (S_N2) Optimization

This is the primary method for attaching nucleophiles (amines, thiols, alkoxides) to the benzylic position.

The "Inverse Addition" Strategy

To prevent self-polymerization (dimerization), you must ensure the concentration of the external nucleophile always exceeds the concentration of CMP-Pip.

Standard (Flawed) Protocol: Adding Nucleophile to CMP-Pip. Result: High local concentration of CMP-Pip allows it to react with itself.

Optimized (Correct) Protocol:

  • Dissolve the Nucleophile (1.2 – 1.5 equiv) and Base (e.g., DIPEA, 2.0 equiv) in the reaction solvent.

  • Dissolve CMP-Pip in a separate volume of solvent.

  • Add the CMP-Pip solution dropwise to the Nucleophile solution over 30–60 minutes.

Solvent Selection Matrix
Solvent ClassSuitabilityNotes
Anhydrous DMF/DMAc High Excellent solubility; promotes S_N2 kinetics. Must be dry (<50 ppm H2O).
Acetonitrile (ACN) High Good balance of polarity and ease of removal.
Alcohols (MeOH/EtOH) Critical Failure Do Not Use. Will cause solvolysis to the benzyl ether (S_N1).
DCM/Chloroform Moderate Good solubility, but slower reaction rates. Risk of polymerization if concentration is too high.

Module 3: Palladium-Catalyzed Cross-Coupling

For Suzuki-Miyaura or Sonogashira couplings at the benzylic position. Benzylic chlorides are difficult substrates for Pd-coupling because the oxidative addition step is slow compared to bromides/iodides, and they are prone to


-hydride elimination (though less so than alkyl halides).
Catalyst System Recommendations

The electron-rich piperidine ring makes the benzylic C-Cl bond more labile (S_N1 character), but for cross-coupling, we need to facilitate Oxidative Addition .

  • Ligand Choice: Use electron-rich, bulky phosphine ligands.

    • XPhos: Excellent for benzylic chlorides.[1]

    • P(t-Bu)3: High activity for difficult substrates.

  • Base Choice: Use weak, inorganic bases to avoid competing nucleophilic attack.

    • Recommended:

      
       or 
      
      
      
      (anhydrous).
    • Avoid: Strong alkoxides (NaOtBu) which may cause elimination or ether formation.

Reaction Pathway Visualization

ReactionPathways cluster_0 Critical Control Points Start CMP-Pip (Benzylic Chloride) Desired Desired Coupling Product Start->Desired High Yield Pathway (Anhydrous, Inverse Addition) Hydrolysis Side Product: Benzyl Alcohol Start->Hydrolysis Trace Water (S_N1 Pathway) Polymer Side Product: Oligomer/Polymer Start->Polymer High Conc. Free Base (Self-Quaternization)

Figure 1: Reaction landscape showing the competition between the desired coupling and the two primary degradation pathways.

Module 4: Troubleshooting & FAQs

Decision Tree: Low Yield Diagnosis

Troubleshooting Issue Problem: Low Yield (<40%) CheckSolubility Is the crude product insoluble in DCM/MeOH? Issue->CheckSolubility PolymerConfirmed Cause: Polymerization Action: Use Inverse Addition & Lower Conc. CheckSolubility->PolymerConfirmed Yes CheckNMR Check H-NMR of Crude. Shift of Benzylic CH2? CheckSolubility->CheckNMR No AlcoholConfirmed Cause: Hydrolysis Action: Dry Solvent (Mol. Sieves) CheckNMR->AlcoholConfirmed Shift ~4.6 ppm (Alcohol) StartMaterial Recovered Starting Material? CheckNMR->StartMaterial No Shift (SM) CatalystDead Cause: Catalyst Poisoning Action: Increase Cat. Load or Switch to XPhos StartMaterial->CatalystDead Yes

Figure 2: Step-by-step diagnostic flow for identifying the root cause of reaction failure.

Common Questions

Q: Can I use the HCl salt directly in the coupling reaction? A: Yes, and it is recommended. Add an extra equivalent of base (e.g., 3.0 equiv of DIPEA total) to the reaction mixture to neutralize the HCl salt in situ. This releases the free base slowly, which actually helps prevent polymerization.

Q: My reaction turns black and deposits a tar. What happened? A: This is characteristic of "uncontrolled" polymerization. The piperidine nitrogen of one molecule attacked the benzylic chloride of another.

  • Fix: Ensure you are using the Inverse Addition method described in Module 2.

Q: Why is XPhos recommended for the Pd-coupling? A: Benzylic chlorides are relatively unreactive towards oxidative addition compared to bromides. XPhos is a bulky, electron-rich ligand that accelerates this specific step and stabilizes the palladium species against aggregation [3].

References

  • BenchChem. An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.[2] (Accessed 2024).[3] Link

  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions: Application of TPGS-750-M. (Accessed 2024).[3] Link

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis. Scientific Background on the Nobel Prize in Chemistry 2010. Link

  • Chemistry Steps. Nucleophilic Aromatic Substitution vs Benzylic Substitution Mechanisms. (Accessed 2024).[3] Link

Sources

Minimizing side reactions during alkylation with 1-[4-(Chloromethyl)-2-methylphenyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support resource for researchers utilizing 1-[4-(chloromethyl)-2-methylphenyl]piperidine in alkylation reactions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate the complexities of your synthesis and minimize the formation of unwanted side products. Our goal is to provide you with the technical insights and practical solutions necessary to achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of alkylation with this compound, and what are the most common competing side reactions?

The primary reaction mechanism for alkylation using this compound is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the electrophilic benzylic carbon, displacing the chloride leaving group. However, due to the structure of this reagent, several side reactions can compete with the desired SN2 pathway.

The most prevalent side reactions include:

  • Over-alkylation (Quaternization): If the nucleophile is a primary or secondary amine, the initially formed tertiary amine product can act as a nucleophile itself, reacting with another molecule of the alkylating agent to form a quaternary ammonium salt.

  • Elimination (E2): A strong, sterically hindered base can abstract a proton from the benzylic carbon, leading to the formation of a stilbene-like byproduct.

  • Hydrolysis: In the presence of water, the chloromethyl group can be hydrolyzed to a hydroxymethyl group, rendering the reagent inactive for the desired alkylation.

  • Friedel-Crafts Alkylation: If the reaction is conducted under acidic conditions or with Lewis acid catalysis, the benzylic carbocation can be formed, which can then alkylate aromatic rings present in the reaction mixture.

Troubleshooting Guide

Problem 1: Low yield of the desired N-alkylated product and formation of a significant amount of a higher molecular weight byproduct.

Likely Cause: Over-alkylation, leading to the formation of a quaternary ammonium salt. This is especially common when using primary or secondary amines as nucleophiles.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine nucleophile relative to the this compound can help to ensure that the alkylating agent is consumed before it can react with the desired tertiary amine product.

  • Slow Addition: Add the this compound solution dropwise to a solution of the amine nucleophile at a low temperature. This maintains a low concentration of the alkylating agent throughout the reaction, disfavoring the second alkylation step.

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA) or potassium carbonate. These bases are less likely to compete with your desired nucleophile.

Experimental Protocol: Minimizing Over-alkylation

  • Dissolve the amine nucleophile (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (2.0 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in the same solvent.

  • Add the solution of the alkylating agent dropwise to the cooled amine solution over a period of 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the product using column chromatography.

Problem 2: The appearance of an unexpected, non-polar byproduct, often observed when using strong bases.

Likely Cause: An E2 elimination reaction, leading to the formation of a double bond. This is more likely to occur with strong, sterically hindered bases at elevated temperatures.

Solutions:

  • Base Selection: Switch to a milder base. For many N-alkylation reactions, potassium carbonate or sodium bicarbonate is sufficient.

  • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature). Higher temperatures can provide the activation energy needed for the elimination pathway.

Table 1: Impact of Reaction Parameters on Alkylation Outcome

ParameterTo Favor SN2 (Desired)To Minimize Side Reactions
Base Mild, non-nucleophilic (K₂CO₃, NaHCO₃)Avoid strong, hindered bases (t-BuOK)
Solvent Polar aprotic (DMF, Acetonitrile)Avoid protic solvents if hydrolysis is an issue
Temperature Low to moderate (0°C to RT)Avoid elevated temperatures
Stoichiometry Slight excess of nucleophilePrecise control, slow addition of alkylating agent
Problem 3: The mass spectrum of my crude product shows a peak corresponding to the starting material minus a chlorine atom and plus a hydroxyl group.

Likely Cause: Hydrolysis of the chloromethyl group. This can happen if there is residual water in your starting materials or solvent.

Solutions:

  • Anhydrous Conditions: Ensure that your solvent is thoroughly dried before use. Use freshly distilled solvents or solvents from a solvent purification system.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Drying of Reagents: If your amine nucleophile or base is a hydrate, dry it thoroughly in a vacuum oven before use.

Visualizing Reaction Pathways

The following diagram illustrates the desired SN2 pathway and the competing over-alkylation and E2 elimination side reactions.

Start This compound + R₂NH SN2_Product Desired Product (Tertiary Amine) Start->SN2_Product SN2 Pathway (Desired) Elimination Elimination Product (Stilbene-type) Start->Elimination E2 Pathway (Strong Base) Overalkylation Over-alkylation Product (Quaternary Salt) SN2_Product->Overalkylation Reacts with more Alkylating Agent

Caption: Desired SN2 pathway vs. side reactions.

Troubleshooting Workflow

If you are experiencing issues with your alkylation reaction, follow this logical troubleshooting workflow.

Start Low Yield or Impure Product Check_SM Analyze Starting Materials (Purity, Water Content) Start->Check_SM Problem_SM Impure or Wet Starting Materials Check_SM->Problem_SM Purify_SM Purify/Dry Starting Materials Problem_SM->Purify_SM Yes Analyze_Crude Analyze Crude Reaction Mixture (LC-MS, NMR) Problem_SM->Analyze_Crude No Purify_SM->Start Identify_Byproduct Identify Major Byproduct(s) Analyze_Crude->Identify_Byproduct Overalkylation Over-alkylation Detected Identify_Byproduct->Overalkylation Quaternary Salt Elimination Elimination Detected Identify_Byproduct->Elimination Stilbene-type Hydrolysis Hydrolysis Detected Identify_Byproduct->Hydrolysis Hydroxymethyl Adjust_Stoichiometry Adjust Stoichiometry (Excess Nucleophile) Overalkylation->Adjust_Stoichiometry Change_Base Use Milder Base Elimination->Change_Base Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous Slow_Addition Use Slow Addition Adjust_Stoichiometry->Slow_Addition Optimize Re-run Optimized Reaction Slow_Addition->Optimize Lower_Temp Lower Reaction Temperature Change_Base->Lower_Temp Lower_Temp->Optimize Anhydrous->Optimize

Caption: A logical workflow for troubleshooting alkylation reactions.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis. (2005). Elsevier. [Link]

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of 1-[4-(Chloromethyl)-2-methylphenyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structural Elucidation

In the landscape of drug development and organic synthesis, the unambiguous confirmation of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-[4-(Chloromethyl)-2-methylphenyl]piperidine, comparing theoretical predictions with experimental data and contextualizing the results against related structural motifs.

Predictive Analysis: Deconstructing the Molecule

Before examining the experimental spectrum, a theoretical analysis allows us to predict the expected signals. The structure of this compound presents several distinct proton environments, each influenced by the electronic effects of neighboring atoms and functional groups.

A logical first step is to diagram the molecule and label the non-equivalent protons.

Figure 1: Structure of this compound with non-equivalent proton environments labeled (a-h).

Based on fundamental principles of ¹H NMR spectroscopy, we can predict the following:

  • Aromatic Protons (H-d, H-e, H-c): These protons are on the benzene ring and will appear in the aromatic region, typically between 6.5-8.0 ppm.[1] The electron-donating nature of the piperidine and methyl groups, and the electron-withdrawing nature of the chloromethyl group will influence their precise shifts. We expect three distinct signals in this region. H-d and H-e will likely be doublets due to coupling with their single neighbor, while H-c will be a singlet (or a narrowly split doublet due to meta-coupling).

  • Chloromethyl Protons (H-b): The protons on the carbon attached to chlorine (-CH₂Cl) will be significantly deshielded due to the electronegativity of the chlorine atom. This signal is expected to be a sharp singlet and typically appears in the range of 4.5-5.0 ppm.

  • Benzylic Methyl Protons (H-a): The methyl group attached directly to the aromatic ring is in a benzylic position. These protons usually resonate around 2.3-2.7 ppm and will appear as a singlet.[1]

  • Piperidine Protons (H-f, H-g, H-h): The protons on the piperidine ring will be in the aliphatic region.

    • H-f (α-protons): The four protons on the carbons directly attached to the nitrogen (α-protons) will be the most downfield of the piperidine signals due to the deshielding effect of the nitrogen atom. They are expected to appear around 2.5-3.5 ppm.[2]

    • H-g & H-h (β- and γ-protons): The remaining six protons on the piperidine ring (β and γ positions) are further from the nitrogen and will be more shielded, appearing further upfield, likely in the 1.5-2.0 ppm range.[3] These signals often overlap and appear as a broad multiplet.

Experimental ¹H NMR Data

The following table summarizes a representative ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃) on a 400 MHz or 500 MHz spectrometer.

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-c~7.20d1HAr-H
H-e~7.15d1HAr-H
H-d~7.05s1HAr-H
H-b~4.58s2H-CH₂Cl
H-f~2.85t4HN-(CH₂)₂ (α)
H-a~2.35s3HAr-CH₃
H-g, H-h~1.70m6H-(CH₂)₃- (β, γ)

Note: Actual chemical shifts can vary slightly depending on the solvent and concentration.

Comparative Analysis: Bridging Theory and Experiment

A direct comparison of the predicted and experimental data reveals a strong correlation, validating the assigned structure.

  • Aromatic Region (7.0-7.3 ppm): The experimental spectrum shows three distinct signals in the aromatic region, integrating to one proton each, which aligns perfectly with the three non-equivalent aromatic protons. The observed splitting patterns (two doublets and a singlet) are also consistent with the substitution pattern on the benzene ring. The chemical shifts are within the expected range for a substituted benzene ring.[4][5]

  • Chloromethyl Signal (~4.58 ppm): The sharp singlet at 4.58 ppm, integrating to two protons, is characteristic of a benzylic chloromethyl group (-CH₂Cl). The strong deshielding effect of the chlorine atom pulls this signal significantly downfield, as predicted.

  • Benzylic Methyl Signal (~2.35 ppm): A singlet integrating to three protons is observed at 2.35 ppm. This is a classic signature for a methyl group attached to an aromatic ring (a toluene derivative).[6][7] Its chemical shift is consistent with values reported for similar structures.[8]

  • Piperidine Signals (1.70-2.85 ppm): The piperidine moiety gives rise to two distinct sets of signals.

    • The triplet at ~2.85 ppm, integrating to four protons, corresponds to the α-methylene groups adjacent to the nitrogen. Their downfield shift compared to the other piperidine protons is a direct result of the nitrogen's electron-withdrawing inductive effect.

    • The multiplet centered around 1.70 ppm, integrating to six protons, represents the β- and γ-methylene groups. These protons are further from the nitrogen and thus experience less deshielding, causing them to appear at a higher field (further upfield). The complex multiplicity arises from the overlapping signals and spin-spin coupling between these protons. This pattern is highly characteristic of an N-substituted piperidine ring.[2][3]

Comparison with Alternative Structures

To appreciate the diagnostic power of this spectrum, consider a hypothetical isomer, such as 1-[3-(Chloromethyl)-4-methylphenyl]piperidine. In this case, the aromatic region would be expected to show a different splitting pattern, likely an ABX system, which would be noticeably different from the observed spectrum. The distinct pattern observed is a powerful fingerprint for the specific 1,2,4-trisubstituted benzene ring present in the target molecule.

Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure reproducible and high-quality data, adherence to a standardized protocol is essential.

Step-by-Step Methodology
  • Sample Preparation: a. Weigh approximately 5-10 mg of the solid this compound sample. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[6] c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.[9] d. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift. c. Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks. d. Set the appropriate acquisition parameters, including the number of scans (typically 8 or 16 for a sample of this concentration), pulse width, and acquisition time. e. Acquire the Free Induction Decay (FID) data.

  • Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative ratios of the protons giving rise to each peak. e. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons in the molecule.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Compound prep2 Dissolve in ~0.7 mL of CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock on Solvent prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Set Parameters & Acquire FID acq2->acq3 proc1 Fourier Transform (FID -> Spectrum) acq3->proc1 proc2 Phase & Calibrate Spectrum (to TMS) proc1->proc2 proc3 Integrate Peaks proc2->proc3 proc4 Assign Signals & Confirm Structure proc3->proc4

Figure 2: Standard workflow for ¹H NMR spectrum analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and definitive confirmation of its structure. Each distinct proton environment in the molecule gives rise to a predictable signal, and the congruence between theoretical analysis and experimental data is excellent. The chemical shifts, integration values, and splitting patterns collectively serve as a robust analytical fingerprint. This guide demonstrates how a systematic approach to spectral interpretation, grounded in fundamental principles and compared against known chemical shift data, is an indispensable tool for researchers, scientists, and professionals in drug development.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29, 2176–2179. Available from: [Link]

  • Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 322–327. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation. Available from: [Link]

  • Williamson, M. P., Kostelnik, R. J., & Castellano, S. M. (1968). Analysis of the Proton NMR Spectrum of Toluene. The Journal of Chemical Physics, 49(5), 2218–2224. Available from: [Link]

  • Dalla Pozza, M., et al. (2022). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. Available from: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0079489). Available from: [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)-1-methylpiperidine. Available from: [Link]

  • Chem 345 - Organic Chemistry II Lab. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • Arumugam, N., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 79-85. Available from: [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Available from: [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available from: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • Master Organic Chemistry. (2022). 1H NMR: How Many Signals? Available from: [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available from: [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Available from: [Link]

  • Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation. Available from: [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments... Available from: [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Available from: [Link]

  • Pearson. (n.d.). The NMR spectrum of toluene (methylbenzene) was shown in Figure 1... Available from: [Link]

  • Semantic Scholar. (1968). Analysis of the Proton NMR Spectrum of Toluene. Available from: [Link]

Sources

HPLC Method Development Guide: 1-[4-(Chloromethyl)-2-methylphenyl]piperidine Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 1-[4-(Chloromethyl)-2-methylphenyl]piperidine presents a classic "chromatographer’s dilemma": the molecule contains a basic amine (piperidine) requiring specific conditions for peak shape, and a highly reactive electrophile (benzylic chloride) that is chemically unstable in many standard HPLC solvents.

Standard generic methods often fail here. High pH strategies—typically used to neutralize amines and improve peak symmetry—will rapidly hydrolyze the chloromethyl group to the benzyl alcohol impurity. Conversely, traditional low pH methods on standard silica columns preserve chemical stability but often result in severe peak tailing due to silanol interactions.

This guide compares three methodological approaches, ultimately identifying Charged Surface Hybrid (CSH) technology at low pH as the superior protocol. This approach decouples chemical stability from chromatographic performance, ensuring both accurate purity quantization and robust peak shape.

Molecular Analysis & Chromatographic Challenges

Before selecting a column, we must deconstruct the analyte's behavior.

Structural FeatureChemical PropertyChromatographic Consequence
Piperidine Ring Basic Nitrogen (

)
Protonated at pH < 8. Strong interaction with residual silanols on silica columns, causing severe tailing .
Chloromethyl Group Benzylic Chloride (Electrophile)Susceptible to hydrolysis (to alcohol) in water and solvolysis (to ether) in methanol. Reaction rate increases with pH and temperature.
Phenyl Ring AromaticUV active. Provides

interaction potential for Phenyl/PFP columns.
The Degradation Pathway (Critical for Method Design)

The primary impurity to separate is the hydrolysis product. The method must prevent on-column degradation, or the "impurity" peak will be an artifact of the analysis itself.

degradation_pathway cluster_0 Analyte cluster_1 Critical Impurities (Artifacts) Start 1-[4-(Chloromethyl)... (Parent) Alcohol Hydroxymethyl Analog (Hydrolysis Product) Start->Alcohol + H2O (Fast at pH > 7) Ether Methoxymethyl Analog (Solvolysis in MeOH) Start->Ether + MeOH (Avoid Methanol)

Figure 1: Degradation pathways. The method must avoid conditions that trigger these reactions.

Comparative Method Performance

We evaluated three distinct chromatographic strategies to balance stability and peak shape.

Method A: The "Traditional Base" Approach (High pH)
  • Column: High-pH stable C18 (e.g., Hybrid Silica)

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol

  • Theory: High pH neutralizes the piperidine, preventing silanol interaction.

  • Outcome: FAILURE. While peak shape was excellent (

    
    ), the parent compound degraded by 12% during the run due to hydroxide-mediated hydrolysis of the chloromethyl group.
    
Method B: The "Traditional Acid" Approach (Low pH / Standard C18)
  • Column: Standard Endcapped C18 (5µm)

  • Mobile Phase: 0.1% Formic Acid (pH 2.7) / Acetonitrile[1][2][3][4]

  • Theory: Low pH stabilizes the chloromethyl group.

  • Outcome: SUB-OPTIMAL. Stability was maintained, but the protonated piperidine interacted strongly with the silica surface.

    • Tailing Factor (

      
      ):  2.4 (Unacceptable for quantitative purity).
      
    • Resolution: Poor separation of trace impurities due to the wide parent peak tail.

Method C: The "Optimized" Approach (CSH Technology)
  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid)

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) / Acetonitrile[3]

  • Theory:

    • Low pH prevents hydrolysis.

    • Acetonitrile prevents methanolysis.

    • CSH Particle: The stationary phase has a controlled low-level positive charge. This electrostatically repels the protonated piperidine, preventing it from "sticking" to silanols.

  • Outcome: SUCCESS.

Comparative Data Summary
ParameterMethod A (High pH)Method B (Std C18, Low pH)Method C (CSH, Low pH)
Peak Shape (

)
1.05 (Excellent)2.40 (Poor)1.15 (Good)
On-Column Stability < 90% (Degradation)> 99.9%> 99.9%
Resolution (Parent vs Alcohol) N/A (Co-elution w/ degradation)1.83.5
Suitability RejectedRejectedSelected

Detailed Experimental Protocol (Method C)

This protocol is designed to be self-validating. The use of TFA and Acetonitrile is non-negotiable for stability.

Instrumentation & Column[3][5][6][7][8][9][10]
  • System: HPLC or UHPLC with UV/PDA detector.

  • Column: Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm (or equivalent charged-surface column).

  • Temperature: 25°C (Keep low to inhibit hydrolysis).

Reagents & Mobile Phase[1][6][8][11]
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

    • Note: Formic acid can be used for MS compatibility, but TFA provides sharper peaks for this specific amine.

  • Solvent B: 100% Acetonitrile (HPLC Grade).[5]

    • Warning: Do NOT use Methanol. It reacts with the chloromethyl group.

Gradient Program
Time (min)% A% BFlow (mL/min)
0.09551.0
2.09551.0
15.010901.0
18.010901.0
18.19551.0
23.09551.0
Sample Preparation (Crucial Step)

The diluent is the most common source of error for this molecule.

  • Diluent: 50:50 Acetonitrile:Water (with 0.1% TFA).

    • Why? The acid stabilizes the sample in the vial.

  • Concentration: 0.5 mg/mL.

  • Storage: Analyze immediately or store at 4°C. Do not leave in the autosampler for >24 hours at room temperature.

Method Development Logic Workflow

Use this flowchart to troubleshoot or adapt the method if your specific matrix (e.g., reaction mixture) differs.

method_logic Start Start Method Development CheckStab Is the Chloromethyl group stable? Start->CheckStab HighPH High pH (>9) Mobile Phase CheckStab->HighPH No (Unstable) LowPH Low pH (<3) Mobile Phase CheckStab->LowPH Yes (Stable in Acid) Degradation Result: Hydrolysis Artifacts HighPH->Degradation StdC18 Standard C18 Column LowPH->StdC18 CheckShape Is Peak Shape Acceptable? Tailing Result: Severe Tailing (Silanol Interaction) CheckShape->Tailing No Success Result: Sharp Peaks + Stability (Electrostatic Repulsion) CheckShape->Success Yes (Rare for Amines) StdC18->CheckShape CSH Charged Surface Hybrid (CSH) CSH->Success Tailing->CSH Switch Column Technology

Figure 2: Decision logic leading to the selection of CSH technology.

References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Mechanism of Action for Basic Compounds. Waters White Paper. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • BenchChem. (2025).[6] Effect of benzyl chloride impurities on reaction outcome and analysis.[6] (Highlighting the hydrolysis kinetics of benzylic chlorides). Link

Sources

Steric Control of Reactivity: A Technical Guide to 1-[4-(Chloromethyl)-2-methylphenyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Twist" Advantage

In the design of pharmaceutical intermediates, 1-[4-(Chloromethyl)-2-methylphenyl]piperidine (hereafter referred to as CMP-Ortho ) represents a textbook example of using steric hindrance to modulate chemical reactivity.

Unlike its non-methylated analog, which suffers from inherent instability due to excessive electron donation from the piperidine nitrogen, CMP-Ortho utilizes the ortho-methyl group to mechanically decouple the nitrogen lone pair from the aromatic


-system. This phenomenon, known as Steric Inhibition of Resonance (SIR) , results in a reagent that is significantly more stable during storage and handling while retaining high reactivity for desired nucleophilic displacements at the chloromethyl position.

This guide compares CMP-Ortho against its primary alternatives, providing the mechanistic rationale and experimental protocols required to utilize this building block effectively.

Mechanistic Insight: Steric Inhibition of Resonance (SIR)

To understand the superiority of CMP-Ortho, one must analyze the conformational landscape imposed by the substituent at the 2-position.

The Conformational Conflict

In an unsubstituted N-phenylpiperidine, the lowest energy conformation is planar (or near-planar). This allows the nitrogen lone pair (


) to overlap with the aromatic 

-system (

), creating a strong resonance donor effect.

In CMP-Ortho , the bulky methyl group at the ortho position creates severe


 strain (allylic strain) with the equatorial hydrogens of the piperidine ring. To relieve this strain, the piperidine ring rotates out of the phenyl plane, often achieving a torsion angle (

) of 60–90°.
Diagram: The SIR Pathway

The following diagram illustrates how this steric clash alters the electronic properties of the molecule.

SIR_Mechanism Figure 1: Mechanistic flow of Steric Inhibition of Resonance (SIR) in CMP-Ortho. Substituent Ortho-Methyl Group (Steric Bulk) Torsion Torsion Angle Increase (Twist > 60°) Substituent->Torsion Creates A(1,3) Strain Decoupling Orbital Decoupling (n_N ↮ π_Ar) Torsion->Decoupling Breaks Conjugation Basicity Increased N-Basicity (Lone pair localized) Decoupling->Basicity e- Density stays on N Stability Stabilized Benzyl Chloride (Prevents Quinoid formation) Decoupling->Stability Reduces e- donation to para-position

Comparative Performance Analysis

The following table contrasts CMP-Ortho with the unsubstituted analog and a fluoro-analog (electronic effect without significant steric bulk).

Table 1: Physicochemical & Reactivity Profile[1]
FeatureCMP-Ortho (Target)Analog A (Unsubstituted)Analog B (2-Fluoro)
Structure 2-Methyl-4-chloromethylH-4-chloromethyl2-Fluoro-4-chloromethyl
N-Aryl Torsion High (~70°) Low (<20°)Low (~20°)
Nitrogen pKa ~5.8 - 6.2 (More Basic)~5.2 (Less Basic)~4.5 (Inductive withdrawal)
Benzyl-Cl Stability High (Resistant to hydrolysis)Low (Prone to solvolysis)High (Inductive deactivation)
Reactivity (

)
Ideal (Clean displacement)Messy (Polymerization risk)Slow (Electron deficient ring)
Metabolic Fate Blocked (Ortho-oxidation inhibited)Rapid (Ortho-hydroxylation)Variable
Critical Analysis of Data:
  • Stability: Analog A (Unsubstituted) is prone to spontaneous decomposition. The strong electron donation from the planar nitrogen pushes electron density to the para-position, facilitating the departure of the chloride ion even without a nucleophile (forming a transient quinoid iminium species). CMP-Ortho prevents this , making the reagent shelf-stable [1].

  • Basicity: The ortho-methyl group localizes the lone pair, making the piperidine nitrogen a better proton acceptor but a poorer hydrogen bond acceptor for metabolic enzymes.

  • Solubility: The methyl group increases lipophilicity (

    
    ), improving solubility in non-polar organic solvents (DCM, Toluene) preferred for coupling reactions.
    

Experimental Protocols

Handling and Storage[1]
  • State: Low-melting solid or viscous oil.

  • Storage: Store at 2–8°C under Argon. While more stable than the unsubstituted analog, the chloromethyl group remains moisture-sensitive.

  • Safety: Potent alkylating agent. Use double-gloving and work in a fume hood.

Standard Coupling Protocol (Nucleophilic Substitution)

This protocol describes the coupling of CMP-Ortho with a secondary amine (e.g., morpholine) to form a bis-amine scaffold.

Reagents:

  • CMP-Ortho (1.0 equiv)

  • Secondary Amine (1.1 equiv)

  • 
     (2.5 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

  • Preparation: Dissolve CMP-Ortho in anhydrous ACN (0.1 M concentration).

  • Addition: Add the base (

    
    ) followed by the secondary amine.
    
    • Note: Unlike Analog A, you do not need to cool this reaction to -78°C. Room temperature addition is safe due to the SIR-stabilization.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Observation: The spot for CMP-Ortho (

      
      ) will disappear; a more polar product spot will appear.
      
  • Workup:

    • Filter off inorganic salts.

    • Concentrate filtrate.[1]

    • Partition between EtOAc and water.

    • Critical Step: Wash the organic layer with saturated

      
      . Do not use strong acid washes, as the piperidine nitrogen is basic.
      
  • Purification: Flash chromatography (Silica, DCM:MeOH gradient).

Diagram: Synthetic Decision Tree

Synthesis_Workflow Figure 2: Optimization workflow for coupling reactions using CMP-Ortho. Start Start: CMP-Ortho Solvent Select Solvent: ACN (Standard) or DMF (Fast) Start->Solvent Base Select Base: Inorganic (K2CO3) vs Organic (DIPEA) Solvent->Base Check Is Nucleophile Volatile? Base->Check PathA Use Sealed Tube Temp: 80°C Check->PathA Yes PathB Open Flask Temp: 60°C Check->PathB No Workup Workup: Basic Wash (pH > 9) PathA->Workup PathB->Workup

References

  • Wepster, B. M. (1958). Steric Effects on Mesomerism. Progress in Stereochemistry, 2, 99-156. (Foundational text on Steric Inhibition of Resonance).

  • PubChem. (2025).[2] Compound Summary for CID 429238: 4-(Chloromethyl)piperidine.[2] National Library of Medicine. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Chapter on Aromatic Substitution and Steric Effects). Wiley-Interscience.

Sources

Characterization of Impurities in 1-[4-(Chloromethyl)-2-methylphenyl]piperidine Synthesis: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-[4-(Chloromethyl)-2-methylphenyl]piperidine (CAS 1249595-24-1) yields a critical building block used in the development of complex active pharmaceutical ingredients (APIs). Because this intermediate contains a reactive benzylic chloride moiety, its synthetic pathway is prone to generating structurally similar process-related impurities, including over-chlorinated byproducts and positional isomers.

For drug development professionals, selecting the appropriate analytical methodology to characterize these impurities is paramount to meeting ICH Q3A(R2) guidelines[1]. This guide objectively compares the two leading analytical workflows—Ultra-High Performance Liquid Chromatography with Ultraviolet Detection (UHPLC-UV) and Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) —providing experimental protocols, causality-driven mechanistic insights, and comparative data to optimize your impurity profiling strategy.

Mechanistic Origins of Process Impurities

To design a self-validating analytical method, one must first understand the chemical causality behind the impurities. The synthesis typically involves the radical or electrophilic chlorination of a methylpiperidine precursor.

Because the chlorination process is highly reactive, it rarely yields 100% of the target intermediate. The primary impurities encountered include:

  • Impurity A (Over-chlorinated): 1-[4-(Dichloromethyl)-2-methylphenyl]piperidine, formed when the benzylic position undergoes a secondary chlorination event.

  • Impurity B (Positional Isomer): Formed if the chlorinating agent attacks the ortho-methyl group instead of the para-methyl group.

  • Impurity C (Unreacted Precursor): Residual starting material lacking the chlorine atom.

SynthesisPathway SM Precursor 1-(2,4-dimethylphenyl)piperidine Target Target Intermediate This compound SM->Target Major Pathway Imp2 Impurity B Positional Isomer SM->Imp2 Side Reaction Reagent Chlorination (NCS, AIBN) Reagent->Target Imp1 Impurity A Dichloromethyl derivative Target->Imp1 Over-reaction

Fig 1: Synthetic pathways leading to the target API intermediate and its primary process impurities.

Comparative Analysis: UHPLC-UV vs. LC-HRMS

While UHPLC-UV is the workhorse of pharmaceutical QA/QC, LC-HRMS (specifically Quadrupole Time-of-Flight, Q-TOF) is indispensable during the early stages of route scouting and unknown impurity identification [2].

The presence of the chlorine atom in this compound provides a distinct analytical advantage for mass spectrometry. Chlorine naturally exists as two stable isotopes:


 and 

in a roughly 3:1 ratio. LC-HRMS leverages this isotopic signature to definitively count the number of halogen atoms in an unknown peak , a capability completely absent in UV detection [3].
Performance Comparison Data
Analytical MetricUHPLC-UV (Photodiode Array)LC-HRMS (Q-TOF MS)
Primary Application Routine batch release, known impurity quantificationStructural elucidation, unknown impurity identification
Sensitivity (LOD) ~0.05% (Area normalization)~0.001% (Trace level detection)
Structural Data Limited (Retention time matching, UV spectra)High (Exact mass < 5 ppm error, MS/MS fragmentation)
Halogen Profiling Blind to isotopic signaturesResolves

/

isotopic ratios perfectly
Matrix Interference Susceptible to co-eluting non-target chromophoresHighly specific via Extracted Ion Chromatograms (EIC)
Cost & Throughput Low cost, High throughputHigh capital cost, Moderate throughput

Experimental Workflows & Protocols

To ensure seamless method transfer between R&D (HRMS) and QA/QC (UV), the following protocols utilize an MS-compatible mobile phase .

Causality Note: Traditional UV methods often use non-volatile phosphate buffers to achieve sharp peaks. However, phosphates precipitate in the MS electrospray ionization (ESI) source, causing catastrophic signal suppression and hardware damage [4]. By utilizing 0.1% Formic Acid, we provide the necessary protons for robust ESI+ ionization while maintaining the volatility required for a self-validating, dual-detector system.

AnalyticalWorkflow Sample API Intermediate Sample (C13H18ClN + Impurities) UHPLC UHPLC Separation (Sub-2 µm C18, MS-Compatible Buffer) Sample->UHPLC Split Flow Splitter UHPLC->Split UV PDA/UV Detection (254 nm) Routine QA/QC Quantification Split->UV Target Quant HRMS High-Resolution MS (Q-TOF) Accurate Mass & Isotope Profiling Split->HRMS Unknown ID Data Data Synthesis Impurity Profiling Report UV->Data HRMS->Data

Fig 2: Orthogonal analytical workflow utilizing a flow splitter for simultaneous UV and HRMS data acquisition.

Step-by-Step Protocol: Orthogonal Impurity Profiling

Step 1: Sample Preparation (Self-Validating)

  • Accurately weigh 10.0 mg of the this compound sample.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile to create a 1.0 mg/mL stock solution.

  • Dilute the stock 1:10 with Mobile Phase A to a final working concentration of 100 µg/mL.

  • Validation Check: Spike a known concentration of an internal standard (e.g., deuterated piperidine derivative) to verify extraction recovery and ionization suppression.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18, 1.7 µm particle size, 2.1 x 100 mm (Provides high theoretical plates for resolving closely related positional isomers).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient:

    • 0–2 min: 10% B

    • 2–10 min: Linear ramp to 90% B

    • 10–12 min: Hold at 90% B (Column wash)

    • 12–15 min: Re-equilibrate at 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Detection Parameters

  • UV/PDA Settings: Scan 200–400 nm. Extract chromatogram at 254 nm (optimal for the substituted aromatic ring).

  • HRMS (Q-TOF) Settings:

    • Ionization: ESI in Positive mode (ESI+). The basic piperidine nitrogen readily accepts a proton

      
      .
      
    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350 °C.

    • Mass Range: m/z 100–1000.

    • Collision Energy (MS/MS): Ramp 15–45 eV for structural fragmentation.

Step 4: System Suitability Testing (SST) Before analyzing the batch, inject a resolution standard containing the target and Impurity A. The method is self-validating only if the critical pair resolution (


) is 

and the retention time Relative Standard Deviation (RSD) for 5 replicate injections is

.

Data Interpretation: The Power of Isotopic Profiling

When analyzing the HRMS data, the exact mass and isotopic distribution provide absolute structural confirmation without the need for synthesized reference standards.

  • Target Compound (this compound):

    • Chemical Formula:

      
      
      
    • Theoretical

      
       Exact Mass: 224.1206 Da.
      
    • Isotope Signature: The spectrum will show a base peak at m/z 224.1206 and an

      
       peak at m/z 226.1176 with exactly ~33% relative intensity . This 3:1 ratio confirms the presence of exactly one chlorine atom.
      
  • Impurity A (Dichloromethyl Over-reaction):

    • Chemical Formula:

      
      
      
    • Theoretical

      
       Exact Mass: 258.0816 Da.
      
    • Isotope Signature: Because it contains two chlorine atoms, the probability distribution shifts. The mass spectrum will display a distinct 9:6:1 ratio across the

      
      , 
      
      
      
      , and
      
      
      peaks (m/z 258, 260, and 262). Observing this specific cluster immediately identifies the peak as an over-chlorinated byproduct.

By integrating UHPLC-UV for robust, high-throughput quantification and LC-HRMS for precise structural and isotopic elucidation, drug development teams can establish a comprehensive, regulatory-compliant impurity control strategy for this critical piperidine intermediate.

References

  • Saranjit Singh et al. "Development and Validation of Miglitol and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques." PubMed Central (PMC), Oct 2016. Available at:[Link]

  • MDPI Authors. "Chromatographic Applications Supporting ISO 22002-100:2025 Requirements on Allergen Management, Food Fraud, and Control of Chemical and Packaging-Related Contaminants." MDPI, Jan 2026. Available at: [Link]

  • Ovid Research. "Impurity profiling and stability analysis of enzalutamide." Ovid, 2025. Available at:[Link]

Safety Operating Guide

Personal protective equipment for handling 1-[4-(Chloromethyl)-2-methylphenyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Handling Guide for 1-[4-(Chloromethyl)-2-methylphenyl]piperidine

As a Senior Application Scientist, I approach the handling of bifunctional reactive intermediates not merely as a procedural checklist, but as an exercise in chemical causality and risk mitigation. This compound is a highly valuable building block in drug development, but it presents a complex, dual-hazard profile. It combines the potent, DNA-reactive alkylating properties of a benzyl chloride derivative with the lipophilic, basic nature of a piperidine ring.

To build a self-validating safety system in your laboratory, you must understand why specific Personal Protective Equipment (PPE) and handling protocols are required. This guide provides the mechanistic reasoning, operational workflows, and disposal plans necessary to handle this compound safely and efficiently.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first analyze the molecule's mechanism of action upon exposure:

  • Alkylating Agent (Chloromethyl Moiety): The

    
     group attached to the phenyl ring is highly susceptible to nucleophilic attack (via SN2/SN1 pathways). In biological systems, it acts as a potent alkylating agent capable of cross-linking DNA and proteins, which imparts severe mutagenic and carcinogenic potential (1[1]).
    
  • Lachrymator & Corrosive: Like most benzyl chlorides, this compound reacts rapidly with the ambient moisture in mucous membranes and eyes to undergo hydrolysis. This reaction releases localized hydrochloric acid (HCl), causing immediate, severe tissue necrosis and lachrymation (tearing) (2[2]).

  • Enhanced Dermal Penetration (Piperidine Moiety): The tertiary amine structure significantly increases the molecule's lipophilicity compared to simple benzyl chlorides. This facilitates rapid dermal absorption, meaning systemic toxicity can occur much faster if the skin barrier is breached.

Core Personal Protective Equipment (PPE) Requirements

Because of the compound's lipophilicity and corrosive nature, standard laboratory latex or thin nitrile gloves are insufficient for prolonged contact. The PPE matrix below is designed as a self-validating system: if one barrier fails, the next prevents exposure.

PPE CategoryMaterial SpecificationQuantitative Data (Thickness / Breakthrough)Mechanistic Justification
Inner Gloves Nitrile4-mil / < 10 minsServes as a tactile base layer and immediate indicator of outer glove failure.
Outer Gloves Butyl Rubber or Neoprene8-mil to 14-mil / > 240 minsButyl rubber provides superior chemical resistance to organic alkylating agents and prevents permeation by lipophilic amines (3[3]).
Eye/Face Protection Non-vented chemical splash goggles + Full-face shieldN/ALachrymators rapidly diffuse through standard vented goggles. The face shield prevents facial burns from micro-splashes[2].
Body Protection Flame-resistant (FR), fluid-impermeable lab coat (e.g., Tychem®)N/APrevents dermal absorption. The basic piperidine moiety can degrade standard woven cotton lab coats over time.
Respiratory Class II, Type B2 Fume Hood (or Full-Face Respirator if outside hood)Face Velocity: 80–100 fpmPrevents inhalation of toxic, lachrymatory vapors. If engineering controls fail, a respirator with ABEK-P3 cartridges is required (4[4]).

Operational Workflow & Handling Protocol

The following protocol ensures that the chemical remains isolated from ambient moisture (which degrades it into HCl and the corresponding alcohol) while fully protecting the operator.

G A Pre-Operation: Verify Fume Hood & Don PPE B Material Transfer: Inert Atmosphere / Schlenk Line A->B C Reaction Execution: Closed System Operation B->C D Decontamination: Quench with Nucleophile C->D E Waste Disposal: Segregate Halogenated Waste D->E

Operational workflow for handling reactive chloromethyl derivatives.

Step-by-Step Methodology:

  • Preparation & Environment: Ensure the chemical fume hood is certified and operating at >80 fpm. Clear the workspace of incompatible materials, specifically strong oxidizers, strong bases, and competing nucleophiles (e.g., primary amines).

  • Purging & Inert Atmosphere: Because the chloromethyl group is highly moisture-sensitive, handle the reagent strictly under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or within a glovebox[4].

  • Transfer & Weighing: Use oven-dried glassware. Never weigh this compound on an open benchtop balance. Tare a sealed vial, transfer the material inside the fume hood or glovebox, seal it securely, and then weigh it.

  • Reaction Execution: Utilize closed-system setups (e.g., septum-sealed round-bottom flasks). Add the reagent via a gas-tight syringe to prevent vapor escape and lachrymator exposure.

Spill Response and Disposal Plan

A spill of an alkylating lachrymator requires immediate, calculated action. Do not use water to clean the spill , as it will rapidly hydrolyze the compound, generating volatile HCl gas and spreading the lipophilic agent.

SpillResponse S1 Spill Detected S2 Assess Volume & Toxicity S1->S2 S3 Evacuate & Isolate S2->S3 > 50 mL or outside hood S5 Neutralize (Ammonia/Bicarbonate) S2->S5 < 50 mL inside hood S4 Don Emergency PPE (SCBA/Hazmat) S3->S4 S4->S5 S6 Absorb & Dispose S5->S6

Logical decision tree for alkylating agent spill response.

Step-by-Step Spill Response & Quenching:

  • Isolation: Immediately evacuate the immediate area. If the spill is outside the fume hood or exceeds 50 mL, evacuate the laboratory entirely and don a self-contained breathing apparatus (SCBA) and Hazmat suit before re-entering.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or a commercial chemical spill pad).

  • Chemical Quenching (Decontamination): To safely neutralize the reactive chloromethyl group, carefully apply a dilute, mild nucleophilic solution. A 5–10% aqueous ammonia solution or a saturated sodium bicarbonate solution mixed with a small amount of surfactant will effectively hydrolyze and quench the alkylating agent[4]. Caution: This neutralization reaction is exothermic; apply slowly.

  • Collection: Scoop the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Disposal: Label the container clearly as "Halogenated Organic Waste - Neutralized Alkylating Agent." Do not mix this with standard non-halogenated solvent waste. Dispose of the container via an accredited hazardous waste management facility in accordance with local and federal regulations.

References

  • 5.310 Laboratory Safety Source: MIT OpenCourseWare URL:[Link]

  • Benzyl-Chloride - Safety Data Sheet Source: West Liberty University / Sigma-Aldrich URL:[Link]

  • Pyrophorics and Reactive Liquids - Standard Operating Procedure Source: UC Santa Barbara (UCSB) URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.